molecular formula C8H10BrNO3 B1398486 (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol CAS No. 1299607-68-3

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol

Cat. No. B1398486
M. Wt: 248.07 g/mol
InChI Key: ZZBHZQVNLLQBHW-UHFFFAOYSA-N
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Description

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol, also known as 5-Bromo-2-hydroxy-4,6-dimethyl-pyridine-3-methanol, is a compound that has been studied for its potential applications in the field of science and technology. It is an organic compound that has been used in various scientific applications such as synthesis, drug delivery, and medical imaging. This compound is an important component of many biological systems, and its properties make it a valuable tool for research and development.

Scientific Research Applications

Synthesis and Structural Studies

One avenue of research involves the synthesis and structural elucidation of compounds related to (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol. For example, the synthesis and structure of 1-{2,2-Dimethyl-4,6-dioxo-5-(1-pyridinio)-1,3- dioxan-5-yl}pyridinium ylide demonstrates the potential for creating novel derivatives with distinct crystal structures, showcasing the betaine nature of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).

Photophysicochemical Properties

Research into the photophysicochemical properties of related compounds, such as zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents, provides insights into their potential applications in photocatalysis and photodynamic therapy. These studies highlight how the introduction of novel substituents can significantly impact the photochemical and photophysical properties of these compounds, making them suitable for various scientific applications (Öncül, Öztürk, & Pişkin, 2021).

Heterocyclic System Synthesis

The compound has been utilized as a precursor for constructing new polyheterocyclic ring systems, indicating its versatility in organic synthesis. The ability to react with various reagents to produce a range of heterocyclic derivatives underscores its value in the synthesis of complex organic molecules with potential pharmaceutical applications (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of (5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol have been employed to synthesize new palladium complexes with rigid scorpion-type ligands. These complexes are of interest due to their unique structural properties and potential catalytic applications, showcasing the role of such compounds in the development of new materials and catalysts (Arroyo et al., 2000).

properties

IUPAC Name

5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h8,12-13H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBHZQVNLLQBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1Br)C)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401187988
Record name 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol

CAS RN

1299607-68-3
Record name 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1299607-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(1H)-Pyridinone, 5-bromo-3-(dihydroxymethyl)-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401187988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Reactant of Route 2
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Reactant of Route 3
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Reactant of Route 4
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Reactant of Route 5
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol
Reactant of Route 6
(5-Bromo-2-hydroxy-4,6-dimethyl-pyridin-3-yl)-methanediol

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